molecular formula C5H7B B1625124 1-Bromospiro[2.2]pentane CAS No. 75522-03-1

1-Bromospiro[2.2]pentane

Cat. No.: B1625124
CAS No.: 75522-03-1
M. Wt: 147.01 g/mol
InChI Key: PCOQWADEUQYEKD-UHFFFAOYSA-N
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Description

Significance of Spiro[2.2]pentane Architectures in Organic Chemistry

Spiro[2.2]pentane is a bicyclic hydrocarbon featuring two cyclopropane (B1198618) rings that share a single carbon atom, known as the spiro center. This unique arrangement forces the two rings into perpendicular planes, resulting in a highly rigid and strained molecular structure. The significance of these architectures in organic chemistry is multifaceted:

High Strain Energy: The defining feature of the spiro[2.2]pentane core is its substantial ring strain, estimated to be approximately 62.5 kcal/mol. This is significantly higher than that of a single cyclopropane ring and is a consequence of severe bond angle distortion and torsional strain. This stored potential energy can be released in chemical reactions, making spiropentanes reactive and enabling transformations that lead to the formation of more complex structures. nih.gov

Unique Three-Dimensional Scaffolds: The rigid, well-defined three-dimensional geometry of spiropentanes makes them attractive scaffolds in medicinal chemistry and materials science. solubilityofthings.comacs.org Their non-planar structure provides a larger three-dimensional space compared to analogous monocyclic or aromatic systems, which can be advantageous for designing molecules that interact with biological targets or form novel materials. chemenu.com

Controlled Reactivity: The strain within the spiro[2.2]pentane system is not uniformly distributed. The bonds adjacent to the spiro carbon are shorter and weaker, making them susceptible to selective cleavage. This allows for controlled ring-opening reactions, providing synthetic pathways to other cyclic and acyclic compounds that are otherwise difficult to access.

Historical Development of Spiropentane (B86408) Chemistry and Structural Concepts

The journey to understanding spiropentanes began in the late 19th century. In 1896, Gustavson reported the synthesis of a hydrocarbon with the formula C₅H₈ from the reaction of 2,2-bis(bromomethyl)-1,3-dibromopropane with zinc metal. wikipedia.orgacs.org While he initially named it vinyltrimethylene, it was Fecht in 1907 who correctly proposed that the molecule was in fact spiropentane. wikipedia.org

The definitive confirmation of its unique spiro-fused structure, however, had to wait for the advent of modern analytical techniques. In the mid-20th century, detailed structural studies using electron diffraction and spectroscopic methods, such as NMR, validated the theoretical concepts and confirmed the perpendicular arrangement of the two cyclopropane rings. acs.org

Early synthetic methods were often low-yielding and produced impure mixtures that were difficult to separate. wikipedia.org Over the decades, significant improvements were made, including optimized Wurtz-type reactions and the development of new synthetic strategies involving carbene additions to alkylidenecyclopropanes. acs.org These advancements not only made spiropentane more accessible but also paved the way for the synthesis of a wide array of its derivatives.

Overview of 1-Bromospiro[2.2]pentane as a Synthetic Intermediate

This compound (C₅H₇Br) is a key functionalized derivative of the parent hydrocarbon. lookchem.com The introduction of a bromine atom onto the spiropentane framework dramatically increases its value as a synthetic tool.

PropertyValue
Molecular Formula C₅H₇Br
Molecular Weight 147.013 g/mol
CAS Number 75522-03-1

Interactive data table based on available chemical properties. lookchem.com

The bromine atom serves as an excellent leaving group, making this compound an ideal substrate for a variety of nucleophilic substitution and elimination reactions. acs.org This allows for the direct introduction of diverse functional groups onto the strained spirocyclic core. For instance, attempts have been made to use it in elimination reactions to generate the even more strained and reactive spiro[2.2]pentene, although this has proven challenging. acs.org

Furthermore, the bromine atom can participate in metal-catalyzed cross-coupling reactions or be converted into organometallic reagents, further expanding its synthetic utility. The combination of the inherent strain of the spiropentane skeleton and the reactivity conferred by the bromo substituent makes this compound a powerful intermediate for building complex molecules, including those with potential applications in medicinal chemistry and as novel ligands. researchgate.netsmolecule.com Research has demonstrated its use in the synthesis of other functionalized spiropentanes, highlighting its role as a foundational building block in this specialized area of organic chemistry. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromospiro[2.2]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c6-4-3-5(4)1-2-5/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOQWADEUQYEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445284
Record name AG-H-01017
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Molecular Weight

147.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75522-03-1
Record name AG-H-01017
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Record name 1-bromospiro[2.2]pentane
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Reactivity Profiles and Mechanistic Investigations of 1 Bromospiro 2.2 Pentane and Analogous Spiro 2.2 Pentane Systems

Intrinsic Ring Strain and its Influence on Reactivity

The spiro[2.2]pentane molecule is characterized by extreme levels of angle and torsional strain due to its rigid, bicyclic structure.

Angle Strain : The carbon atoms in spiro[2.2]pentane are sp³ hybridized, for which the ideal tetrahedral bond angle is 109.5°. wikipedia.orglibretexts.org However, the geometry of the fused three-membered rings forces the internal C-C-C bond angles to be severely compressed. Electron diffraction studies have determined that the C-C-C angles at the central spiro carbon are approximately 62.2°. wikipedia.org This extreme deviation from the ideal angle creates substantial angle strain, weakening the C-C bonds compared to those in acyclic alkanes. libretexts.org The bonds to the quaternary spiro carbon are shorter (146.9 pm) than those between the methylene (CH₂) groups (151.9 pm). wikipedia.org

Structural Parameters and Strain in Spiro[2.2]pentane
ParameterValueSource
C-C-C Angle at Spiro Carbon62.2° wikipedia.org
C-C Bond Length (Spiro C - CH₂)146.9 pm wikipedia.org
C-C Bond Length (CH₂ - CH₂)151.9 pm wikipedia.org
Calculated Strain Energy64.6 kcal/mol researchgate.net

The high strain energy of the spiro[2.2]pentane system dictates its reactivity. nih.gov Molecules with high ring strain have an elevated heat of combustion, indicating their intrinsic instability. wikipedia.org This stored energy can be released in chemical reactions, providing a thermodynamic driving force for processes that lead to less strained products. nih.govwikipedia.org Consequently, reactions involving the opening of one of the cyclopropane (B1198618) rings are common for this class of compounds. nih.gov

For example, the thermolysis of spiro[2.2]pentane at temperatures between 360 to 410 °C results in ring expansion to form methylenecyclobutane. wikipedia.org This rearrangement is driven by the release of ring strain. Similarly, reactions of analogous strained spirocyclic systems, such as oxaspiro[2.2]pentanes, can lead to cyclobutanone (B123998) products, a transformation driven not only by the release of ring strain but also by the formation of a stable carbonyl (C=O) bond. nih.gov The relief of strain is a key factor that can direct or accelerate chemical reactions, making spiro[2.2]pentanes highly reactive electrophiles in the presence of nucleophiles. nih.govwikipedia.org

Reactivity Pertaining to the Bromine Substituent in 1-Bromospiro[2.2]pentane

The bromine atom in this compound serves as a functional handle, enabling reactions typical of haloalkanes. The carbon-bromine bond is polarized, making the carbon atom electrophilic and the bromine a good leaving group in both substitution and elimination reactions. youtube.com

Elimination reactions of haloalkanes are fundamental processes for the formation of alkenes. missouri.edu In the case of this compound, a dehydrohalogenation reaction can be envisioned to produce the highly unsaturated spiro[2.2]pentene. This reaction would typically be promoted by a base. doubtnut.comaskfilo.com The mechanism involves the abstraction of a proton from a carbon atom adjacent to the one bearing the bromine (a β-hydrogen). askfilo.comyoutube.com The simultaneous or sequential departure of the bromide ion results in the formation of a carbon-carbon double bond. youtube.com Depending on the reaction conditions (e.g., strength and steric bulk of the base, solvent), the reaction could proceed through either an E1 or E2 pathway. missouri.edu For secondary haloalkanes, the E2 pathway is often favored when using a strong, non-nucleophilic base. missouri.edu

The synthesis of spiro[2.2]pentene via elimination from this compound is exceptionally challenging. The high degree of strain already present in the saturated spiro[2.2]pentane core is the primary obstacle. nih.gov Introducing a double bond into this system would dramatically increase the ring strain to a prohibitive level.

The key challenges include:

Increased Angle Strain : An sp²-hybridized carbon in a double bond has an ideal bond angle of 120°. wikipedia.org Forcing such an atom into the rigid three-membered ring of a spiropentane (B86408), where the angles are close to 60°, would introduce an enormous amount of additional angle strain.

Product Instability : The resulting alkene, spiro[2.2]pentene, would be an extremely high-energy, unstable molecule. The activation energy required to reach the transition state for its formation would be correspondingly high, making the reaction kinetically unfavorable. The difficulty in synthesizing densely functionalized spiropentane derivatives is a known consequence of the high strain in these systems. nih.gov

Electrophilic and Nucleophilic Reactions of Spiro[2.2]pentanes

The inherent strain of the spiro[2.2]pentane ring system makes it susceptible to reactions with both electrophiles and nucleophiles that result in ring-opening. nih.govnih.gov

Nucleophilic Reactions : Spiro-activated cyclopropanes can act as potent electrophiles. nih.gov The cyclopropane ring can be opened by the attack of a nucleophile. This reactivity is enhanced in spiro-activated systems because the orthogonal arrangement of the cyclopropane ring relative to activating groups (like carbonyls in related systems) facilitates the delocalization of negative charge in the reaction's transition state. nih.gov Thiolates, for instance, have been shown to react with electrophilic cyclopropanes in Sₙ2-type ring-opening reactions. nih.gov

Electrophilic Reactions : In analogous oxygen-containing systems like oxaspiro[2.2]pentanes, acid-mediated (electrophilic) rearrangements are a primary mode of reactivity. nih.gov Protonation of the oxygen atom initiates a ring-opening cascade, driven by the relief of strain, which ultimately leads to rearranged products such as cyclobutanones. nih.gov While this compound lacks an oxygen atom, the principle that the strained C-C bonds can be cleaved under certain reaction conditions remains. The high strain energy makes the bonds susceptible to attack, leading to isomerization or ring-opening products. wikipedia.orgsolubilityofthings.com

Summary of Reactivity
Reaction TypeSubstrate SystemKey FeaturesTypical ProductsSource
ThermolysisSpiro[2.2]pentaneHigh temperature; strain reliefMethylenecyclobutane (rearrangement) wikipedia.org
Elimination (Hypothetical)This compoundBase-mediated dehydrohalogenationSpiro[2.2]pentene missouri.edudoubtnut.com
Nucleophilic Ring-OpeningSpiro-activated cyclopropanesSₙ2-type attack by nucleophilesRing-opened adducts nih.gov
Electrophilic RearrangementOxaspiro[2.2]pentanesAcid-mediated; strain reliefCyclobutanones nih.gov

Acid-Mediated Rearrangements and Ring Transformations (e.g., to Cyclobutanones)

The high strain energy of the spiro[2.2]pentane skeleton makes it susceptible to acid-mediated rearrangements. In the case of this compound, the presence of a bromine atom, a good leaving group, facilitates the formation of a carbocationic intermediate upon treatment with a Lewis acid or a protic acid. This initiation step is analogous to the acid-catalyzed opening of oxaspiro[2.2]pentanes, which readily rearrange to cyclobutanones.

The proposed mechanism for the acid-mediated rearrangement of this compound likely involves the following steps:

Coordination of the acid to the bromine atom, enhancing its leaving group ability.

Departure of the bromide ion to form the highly strained and reactive spiro[2.2]pentyl-1-cation.

A rapid rearrangement of this carbocation, driven by the release of ring strain, to a more stable cyclobutyl cation.

Subsequent reaction with a nucleophile present in the medium or loss of a proton to yield the final product.

Reactant Reagent Major Product Reaction Type
This compoundH₂O, H⁺MethylenecyclobutanolRearrangement/Hydration
This compoundAg⁺, H₂OMethylenecyclobutanolSilver-ion assisted solvolysis
Oxaspiro[2.2]pentaneLewis AcidCyclobutanoneRearrangement

This table presents plausible reaction outcomes for this compound based on the observed reactivity of analogous compounds.

Nucleophile-Induced Ring Cleavage Reactions

Direct nucleophilic substitution on this compound is expected to be challenging due to the high steric hindrance around the reaction center and the instability of the resulting transition state. However, nucleophile-induced ring cleavage is a more plausible pathway, especially with soft nucleophiles. In analogous systems like 1,4-dioxaspiro[2.2]pentanes, nucleophilic attack leads to the opening of one of the three-membered rings.

For this compound, a strong nucleophile could potentially attack one of the cyclopropane carbons, leading to a ring-opened product. The regioselectivity of such an attack would be influenced by both steric and electronic factors.

Base-Induced Eliminations and Rearrangements

The presence of protons adjacent to the bromine-bearing carbon in this compound allows for base-induced elimination reactions. Treatment with a strong, non-nucleophilic base is expected to result in the formation of spiro[2.2]pent-1-ene, a highly strained and likely transient species. This reaction would proceed via an E2 mechanism, where the base abstracts a proton and the bromide ion is expelled simultaneously.

In analogous oxaspiro[2.2]pentane systems, base-induced elimination leads to the formation of vinyl cyclopropanes, driven by the relief of ring strain upon opening of the epoxide ring nih.gov. A similar rearrangement pathway could be envisioned for this compound, potentially leading to methylenecyclobutane derivatives.

Starting Material Base Primary Product Reaction Pathway
This compoundPotassium tert-butoxideSpiro[2.2]pent-1-eneE2 Elimination
Oxaspiro[2.2]pentaneLithium diisopropylamideVinyl cyclopropaneElimination/Rearrangement

This table illustrates potential base-induced reactions of this compound based on established reactivity of related structures.

Intramolecular Cascade Reactions and Rearrangements

The high strain energy of the spiro[2.2]pentane system makes it a prime candidate for intramolecular cascade reactions and rearrangements, where a single event can trigger a series of bond-forming and bond-breaking steps, leading to complex molecular architectures.

Cycloisomerization Pathways

Upon formation of the spiro[2.2]pentyl cation from this compound, a variety of cycloisomerization pathways become accessible. The initial carbocation can undergo a cascade of rearrangements to relieve strain and form more stable carbocyclic frameworks. For example, a Wagner-Meerwein type rearrangement could lead to bicyclo[1.1.1]pentane or methylenecyclobutane derivatives. The specific outcome of these rearrangements would be highly dependent on the reaction conditions and the nature of any trapping nucleophiles.

Thermolysis of the parent spiropentane is known to cause ring expansion to methylenecyclobutane. It is plausible that this compound could undergo similar thermal rearrangements, potentially with the elimination of HBr.

Mechanistic Studies of Intramolecular Rearrangements (e.g., Ring Expansion)

Mechanistic studies on analogous systems provide insight into the potential intramolecular rearrangements of this compound. The rearrangement of oxaspiro[2.2]pentanes to cyclobutanones is believed to proceed through a concerted or near-concerted mechanism involving the migration of a carbon-carbon bond.

For this compound, the formation of a carbocationic intermediate would be the first step in a stepwise rearrangement process. The subsequent migration of one of the cyclopropane bonds would lead to a ring-expanded cyclobutyl cation. The energetics of these rearrangements would be governed by the release of strain energy and the stability of the intermediate and final carbocyclic structures.

Advanced Mechanistic Investigations

Detailed mechanistic investigations of the reactions of this compound are currently lacking in the scientific literature. However, advanced computational studies could provide significant insights into its reactivity. Density Functional Theory (DFT) calculations could be employed to model the structures of transition states and intermediates for the various proposed reaction pathways, including acid-mediated rearrangements, eliminations, and cycloisomerizations.

Such computational studies could help to:

Determine the activation energies for different reaction channels.

Predict the product distributions under various conditions.

Elucidate the nature of the carbocationic intermediates.

Investigate the potential for concerted versus stepwise mechanisms.

Experimental techniques such as kinetic isotope effect studies and in-situ spectroscopic observation of reactive intermediates could also be invaluable in unraveling the complex reaction mechanisms of this highly strained molecule.

Density Functional Theory (DFT) Calculations of Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of complex organic reactions, offering deep insights into reaction energetics, pathways, and the structure of transient species like transition states. sciepub.com For systems involving this compound, DFT calculations are instrumental in mapping the potential energy surface for reactions such as nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2).

Transition states are defined as first-order saddle points on the potential energy surface, possessing a single imaginary vibrational frequency that corresponds to the motion along the reaction coordinate. sciepub.comgithub.io DFT calculations can optimize the geometry of these transition states and calculate their energies, which is crucial for determining the activation energy (Ea) of a reaction. sciepub.com

For a reaction involving this compound, such as solvolysis, DFT can be used to model the heterolytic cleavage of the carbon-bromine bond. This process would lead to the formation of a highly strained spiro[2.2]pentyl cation intermediate. Calculations would focus on:

Geometries: Determining the bond lengths and angles of the reactant, transition state, and intermediates. For instance, in the transition state for C-Br bond cleavage, the C-Br bond would be significantly elongated compared to the ground state of this compound. sciepub.com

Energetics: Calculating the relative energies of all species along the reaction pathway to determine the reaction's thermodynamic and kinetic feasibility. A negative activation energy in a calculation can indicate an exothermic process where the transition state is lower in energy than the reactants. sciepub.com

Vibrational Frequencies: Confirming the nature of stationary points. A transition state is characterized by having one and only one negative eigenvalue in its Hessian matrix, which corresponds to an imaginary frequency. github.io

A hypothetical DFT study on the SN1 reaction of this compound would likely show a transition state where the C-Br bond is partially broken, leading to a carbocation intermediate. The high degree of strain in the spiro[2.2]pentyl system would significantly influence the stability and geometry of this cation and the corresponding transition state.

SpeciesParameterCalculated Value (Hypothetical)Description
This compoundC-Br Bond Length~1.95 ÅGround state bond distance.
Transition State (SN1)C-Br Bond Length~2.40 ÅElongated bond indicating cleavage. sciepub.com
Transition State (SN1)Imaginary Frequency~ -300 cm-1Vibrational mode corresponding to C-Br stretching. sciepub.com
Spiro[2.2]pentyl CationCharge on C1~ +0.8 eLocalization of positive charge on the carbon atom.

Kinetic Analyses and Linear Free Energy Relationships (e.g., Hammett Plots)

Kinetic analysis provides quantitative data on reaction rates, which is essential for understanding reaction mechanisms. Linear Free Energy Relationships (LFERs), most famously represented by the Hammett equation, correlate reaction rates or equilibrium constants for a series of reactions with a set of substituent-dependent parameters. wikipedia.orglibretexts.orgnih.gov

The Hammett equation is expressed as: log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and is a measure of its electronic effect. libretexts.orgutdallas.edu

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.orglibretexts.org

A Hammett plot is a graph of log(k/k₀) versus σ. The slope of this plot gives the reaction constant, ρ. pharmacy180.com The sign and magnitude of ρ provide mechanistic insight:

Positive ρ: The reaction is accelerated by electron-withdrawing groups. This implies that negative charge is building up in the transition state relative to the reactants. wikipedia.orgpharmacy180.com

Negative ρ: The reaction is accelerated by electron-donating groups, indicating the development of positive charge in the transition state. wikipedia.orgpharmacy180.com

Magnitude of ρ: A large absolute value of ρ signifies high sensitivity to substituent effects, suggesting that the charge development is close to the substituent's position. libretexts.org

Substituent (X) on a Phenyl-Spiro[2.2]pentane SystemSigma (σ) ValueHypothetical Relative Rate (kx/kH)Expected Observation
-OCH3 (electron-donating)-0.27> 1Rate acceleration due to stabilization of positive charge.
-CH3 (electron-donating)-0.17> 1Modest rate acceleration.
-H (reference)0.001Baseline reaction rate.
-Cl (electron-withdrawing)+0.23< 1Rate deceleration due to destabilization of positive charge.
-NO2 (electron-withdrawing)+0.78<< 1Significant rate deceleration.

Experimental Probing of Reaction Intermediates

The direct observation of short-lived reaction intermediates is a significant challenge in mechanistic chemistry. For reactions involving this compound, the primary intermediates of interest would be the spiro[2.2]pentyl cation (in polar, protic solvents) or the spiro[2.2]pentyl radical (in radical reactions). Various experimental techniques are employed to detect and characterize these transient species.

Spectroscopic Methods: Under specific conditions, such as in superacid media at very low temperatures, it might be possible to generate a long-lived spiro[2.2]pentyl cation that could be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Changes in chemical shifts, particularly in ¹³C NMR, would indicate the location and extent of positive charge delocalization.

Trapping Experiments: A more common method for inferring the existence of a transient intermediate is through trapping experiments. researchgate.net In this approach, a "trapping agent" is added to the reaction mixture, which is designed to react quickly and irreversibly with the intermediate to form a stable, characterizable product.

Cation Trapping: In a solvolysis reaction, the presence of a potent but neutral nucleophile (like an azide salt) could compete with the solvent to trap the spiro[2.2]pentyl cation. The formation and isolation of 1-azidospiro[2.2]pentane would serve as strong evidence for the cationic intermediate.

Radical Trapping: If the C-Br bond is cleaved homolytically (e.g., using a radical initiator like AIBN or photolysis), a spiro[2.2]pentyl radical would be formed. This radical could be "trapped" by agents like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl), a stable radical, to form a stable adduct that can be isolated and identified. whiterose.ac.uk The detection of this adduct provides compelling evidence for the radical pathway. researchgate.net

Another technique is the use of a "radical clock" experiment. researchgate.net If the intermediate radical is known to rearrange at a specific, known rate, the ratio of unrearranged to rearranged trapped products can be used to deduce the rate of the trapping reaction and confirm the presence of the radical intermediate. researchgate.net

Structural Analysis and Spectroscopic Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of 1-Bromospiro[2.2]pentane, providing detailed information about the proton and carbon environments and their connectivity. The high degree of ring strain and the presence of an electronegative bromine atom significantly influence the chemical shifts and coupling constants.

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the upfield region, characteristic of cyclopropyl protons, which are shielded by the ring current effects of the three-membered rings. nih.govdocbrown.info The molecule has four distinct sets of protons.

The proton attached to the carbon bearing the bromine atom (H1) is anticipated to be the most deshielded due to the inductive effect of the bromine, resonating further downfield compared to the other protons. The remaining six protons on the two cyclopropane (B1198618) rings (H2, H4, H5) would appear at higher fields. Due to the rigid, strained structure, these protons are diastereotopic and will exhibit complex spin-spin coupling, including geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions. The vicinal coupling constants in cyclopropanes are known to be stereochemically dependent, with cis-couplings typically being larger than trans-couplings. dtic.mil

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H1 (CHBr) 2.8 - 3.2 Multiplet Vicinal and Geminal Couplings
H2 (CH₂) 1.0 - 1.5 Multiplet Vicinal and Geminal Couplings
H4 (CH₂) 0.8 - 1.3 Multiplet Vicinal and Geminal Couplings

Note: These are predicted values based on the analysis of similar brominated cyclopropane structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected, corresponding to the four unique carbon environments in the molecule.

The spiro carbon (C3), being a quaternary center and part of two strained rings, is expected to resonate at a relatively low field for an aliphatic carbon. The carbon atom directly bonded to the bromine (C1) will be significantly shifted downfield due to the halogen's electronegativity. The methylene carbons of the unsubstituted ring (C4 and C5) are expected to be in a similar, shielded environment, while the methylene carbon adjacent to the substitution (C2) will have a distinct chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C1 (CHBr) 35 - 45
C2 (CH₂) 15 - 25
C3 (Spiro C) 20 - 30

Note: These are predicted values based on the analysis of substituted spiropentanes and brominated alkanes. Actual experimental values may vary. libretexts.orgdocbrown.info

To unambiguously assign the complex ¹H and ¹³C NMR spectra, two-dimensional NMR techniques are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the scalar coupling network within the molecule. Cross-peaks would be observed between protons that are coupled to each other, primarily those on adjacent carbons (vicinal coupling) and on the same carbon (geminal coupling). This would allow for the definitive tracing of the connectivity of the proton framework, for instance, confirming the relationship between H1 and the protons on C2.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is crucial for determining through-space proximity of protons, which is essential for stereochemical assignments. A NOESY experiment can reveal correlations between protons that are close to each other in space, even if they are not directly bonded or vicinally coupled. For this compound, NOESY could help establish the relative orientation of protons across the two rings, providing insight into the molecule's three-dimensional conformation.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For this compound (C₅H₇Br), the mass spectrum would show a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion (M⁺) will appear as a pair of peaks of nearly equal intensity, at m/z 146 and 148. guidechem.com

The fragmentation of the spiropentane (B86408) core is driven by the high ring strain. wikipedia.org Upon ionization, a common fragmentation pathway would likely involve the loss of the bromine radical (•Br) to form a C₅H₇⁺ cation at m/z 67. This cation could then undergo further rearrangement and fragmentation, characteristic of the spiropentane skeleton, leading to the loss of ethene or propadiene. wikipedia.orgresearchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Ion Significance
146/148 [C₅H₇Br]⁺ Molecular Ion (M⁺) peak with characteristic bromine isotope pattern
67 [C₅H₇]⁺ Loss of Bromine radical [M - Br]⁺
41 [C₃H₅]⁺ Allyl cation, a common fragment from rearrangement

Note: These are predicted fragmentation patterns based on the principles of mass spectrometry and data from similar structures.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This technique is essential for unequivocally confirming the elemental composition of this compound. By measuring the exact mass of the molecular ion peaks, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Calculated Exact Mass for C₅H₇⁷⁹Br: 145.97311 Da

Calculated Exact Mass for C₅H₇⁸¹Br: 147.97106 Da

An experimental HRMS measurement matching these values would provide definitive confirmation of the molecular formula C₅H₇Br.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. The spectrum of this compound is expected to be dominated by vibrations of the cyclopropyl rings and the carbon-bromine bond.

Key expected vibrational modes include:

C-H Stretching: The C-H bonds on the cyclopropane rings are expected to show stretching vibrations at a relatively high frequency, typically above 3000 cm⁻¹, which is a characteristic feature of strained rings.

CH₂ Scissoring/Bending: Vibrations corresponding to the bending and scissoring of the methylene groups are expected in the 1400-1500 cm⁻¹ region.

Cyclopropane Ring Modes: The "breathing" and deformation modes of the cyclopropane rings typically appear in the fingerprint region (below 1300 cm⁻¹).

C-Br Stretching: A moderately strong absorption corresponding to the C-Br stretching vibration is expected in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Cyclopropyl C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
CH₂ Scissoring 1440 - 1480

Note: These are predicted frequency ranges based on typical values for the respective functional groups and structural motifs.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum would be characterized by vibrations of the C-H, C-C, and C-Br bonds within its strained bicyclic structure.

The primary absorption bands anticipated in the IR spectrum of this compound would include:

C-H Stretching: The C-H bonds of the cyclopropyl rings would exhibit stretching vibrations at wavenumbers typically above 3000 cm⁻¹. This is a characteristic feature of C-H bonds in small, strained rings.

C-C Stretching: The C-C bonds of the spiropentane skeleton would have stretching vibrations in the fingerprint region of the spectrum, generally between 1000 and 1200 cm⁻¹. The high degree of strain in the three-membered rings may shift these frequencies compared to acyclic alkanes.

C-Br Stretching: The carbon-bromine bond is expected to show a characteristic stretching vibration in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The exact position would be influenced by the electronegativity of the bromine atom and the geometry of the molecule.

A hypothetical data table summarizing the expected IR absorption bands for this compound is presented below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Bond Type
C-H Stretch (cyclopropyl)> 3000C-H
CH₂ Scissoring~1450C-H
C-C Stretch (ring)1000 - 1200C-C
C-Br Stretch500 - 600C-Br

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy by detecting molecular vibrations that result in a change in polarizability. It is particularly useful for observing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric vibrations of the carbon skeleton would be prominent. Key expected features include:

Ring Breathing Modes: The symmetric expansion and contraction of the cyclopropyl rings would give rise to a strong Raman signal. The frequency of this mode is sensitive to the substitution on the ring.

C-C and C-H Vibrations: Similar to IR spectroscopy, C-C and C-H stretching and bending vibrations would be observed, although their relative intensities may differ.

C-Br Vibration: The C-Br stretching vibration would also be Raman active.

The combination of IR and Raman spectroscopy would provide a comprehensive vibrational analysis of this compound, allowing for a detailed understanding of its molecular structure and bonding.

X-ray Crystallography for Solid-State Structure and Stereochemical Assignment

Key structural parameters that would be determined from an X-ray crystallographic analysis include:

Bond Lengths: The C-C bond lengths within the cyclopropyl rings are expected to be shorter than those in typical alkanes due to increased s-character. The C-Br bond length would also be precisely measured.

Bond Angles: The internal C-C-C bond angles of the three-membered rings would be close to 60°, indicative of significant ring strain. The angles around the spiro carbon atom would also be of particular interest.

Stereochemistry: The analysis would unambiguously determine the stereochemistry at the C1 position, confirming the position of the bromine atom.

Crystal Packing: The data would reveal how the this compound molecules are arranged in the crystal lattice, including any intermolecular interactions.

A hypothetical crystallographic data table for this compound is provided below, illustrating the type of information that would be obtained.

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.5
b (Å)8.2
c (Å)10.1
α (°)90
β (°)90
γ (°)90
C1-Br bond length (Å)1.94
C-C (ring) bond length (Å)1.49 - 1.51

It is important to reiterate that the specific data presented in the tables are hypothetical and serve to illustrate the expected outcomes of these analytical techniques. Definitive experimental studies are required to confirm the precise spectroscopic and structural properties of this compound.

Theoretical and Computational Chemistry Studies of 1 Bromospiro 2.2 Pentane and Spiropentane Frameworks

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in understanding the electronic structure and bonding in spiropentane (B86408) and its derivatives. nih.govfigshare.com These studies reveal a complex bonding scenario dominated by the severe angular strain inherent in the three-membered rings.

The bonding in the spiropentane core is characterized by "bent" or "banana" bonds, where the electron density is distributed outside the internuclear axis. This is a direct consequence of the constrained 60° bond angles of the cyclopropyl rings, which deviates significantly from the ideal sp³ hybridization angle of 109.5°. wikipedia.org Electron diffraction studies on the parent spiropentane have shown that the carbon-carbon bonds to the central spiro carbon are shorter (146.9 pm) than those between the methylene groups (151.9 pm). wikipedia.org

For 1-Bromospiro[2.2]pentane, the introduction of a bromine atom is expected to significantly influence the electronic structure. The high electronegativity of bromine will induce a dipole moment, polarizing the molecule and affecting the charge distribution across the carbon skeleton. This can be quantitatively assessed through computational methods that calculate atomic charges and map the electrostatic potential.

Table 1: Calculated Electronic Properties of Spiropentane and Expected Effects on this compound

PropertySpiropentane (Calculated/Expected)This compound (Expected Trend)
Dipole Moment0 D (due to symmetry)Non-zero, significant magnitude
C-C Bond Lengths (spiro-C)~147 pmMinor elongation due to inductive effects
C-C Bond Lengths (distal)~152 pmMinor changes depending on proximity to Br
C-Br Bond LengthN/A~194 pm (typical for bromoalkanes)
Mulliken Atomic ChargesNear-neutral on all carbonsNegative charge on Br, positive charge on C1

Conformational Analysis and Energy Landscape Mapping

Conformational analysis of substituted spiropentanes is crucial for understanding their reactivity and spectroscopic properties. For monosubstituted derivatives like this compound, different rotational conformations (rotamers) around the C-Br bond can exist. Computational studies on similar spiropentane derivatives, such as spiropentylcarboxylic acid methyl ester and spiropentyl acetate, have successfully used DFT to predict the populations of different conformers. nih.govfigshare.com

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules. For this compound, reactivity is largely dictated by the strained spiropentane framework and the presence of the C-Br bond. The high ring strain makes the molecule susceptible to ring-opening reactions.

The selectivity of reactions, such as further halogenation, can be predicted by analyzing the stability of potential intermediates. For instance, in a free-radical bromination, the stability of the resulting radical would determine the site of substitution. libretexts.org Computational methods can calculate the energies of these radical intermediates, providing insight into the most likely products.

The introduction of a bromine atom at the C1 position also introduces a potential site for nucleophilic substitution. The polarity of the C-Br bond makes the C1 carbon electrophilic. The reactivity towards nucleophiles can be assessed by calculating properties such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and mapping the electrostatic potential.

Table 2: Predicted Reactivity Descriptors for this compound

DescriptorPredicted Value/TrendImplication for Reactivity
Highest Occupied Molecular Orbital (HOMO) EnergyModerateSusceptibility to electrophilic attack
Lowest Unoccupied Molecular Orbital (LUMO) EnergyLowSusceptibility to nucleophilic attack at C1
Ring Strain EnergyHighDriving force for ring-opening reactions
C-Br Bond Dissociation Energy~280-300 kJ/molSite for radical reactions

It is important to note that the reactivity of bromine is generally lower than that of chlorine, but it is more selective. princeton.edu This principle would apply to reactions involving this compound.

Quantitative Analysis of Ring Strain Energy and its Components

The high reactivity of spiropentanes is largely attributed to their significant ring strain energy. The strain energy of the parent spiropentane is approximately 62.5-62.9 kcal/mol, which is notably more than twice the strain energy of cyclopropane (B1198618) (27.5 kcal/mol). chegg.comswarthmore.edu This excess strain arises from the spiro-junction, where the central carbon is forced into two highly strained three-membered rings.

Ring strain is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and steric strain (non-bonded interactions). wikipedia.org Computational methods can be used to dissect the total strain energy into these components. Isodesmic and homodesmotic reactions are theoretical reactions used to calculate the strain energy of cyclic compounds by comparing them to strain-free reference molecules. umsl.edunih.gov

Table 3: Strain Energies of Spiropentane and Related Cycloalkanes

CompoundTotal Strain Energy (kcal/mol)
Cyclopropane27.5 chegg.com
Cyclobutane26.3 wikipedia.org
Spiropentane62.9 swarthmore.edu

Geometrical Parameters and Bond Increment Schemes in Strained Systems

The geometry of strained molecules like spiropentane deviates significantly from that of their acyclic counterparts. As mentioned, electron diffraction has provided precise measurements of bond lengths and angles in spiropentane. wikipedia.org Computational methods can reproduce these experimental geometries with high accuracy and can also predict the geometries of derivatives like this compound.

Bond increment schemes, such as the one developed by Benson, are used to estimate the heat of formation of molecules by summing the contributions of individual chemical groups. wikipedia.org However, these schemes require correction factors for strained systems to account for the destabilization due to ring strain. The deviation of the experimentally or computationally determined heat of formation from the value predicted by a simple bond increment scheme provides another way to quantify the strain energy.

Table 4: Key Geometrical Parameters of Spiropentane

ParameterExperimental Value
C-C Bond Length (spiro-C)146.9 pm wikipedia.org
C-C Bond Length (distal)151.9 pm wikipedia.org
C-C-C Angle (at spiro-C)62.2° wikipedia.org

Synthetic Utility in Complex Chemical Transformations and Building Block Applications

1-Bromospiro[2.2]pentane as a Precursor for Spirocyclic Functionalization

The bromine atom on the spiro[2.2]pentane core marks this compound as a versatile precursor for a wide array of functionalized spirocyclic compounds. The carbon-bromine bond acts as a reliable synthetic handle, susceptible to nucleophilic substitution and serving as a progenitor for organometallic reagents. This reactivity allows for the introduction of various substituents, thereby enabling the synthesis of diverse molecular libraries based on the spiropentane (B86408) framework.

Key transformations originating from the C-Br bond include:

Nucleophilic Substitution: The bromide can be displaced by a range of nucleophiles (e.g., azides, cyanides, alkoxides, thiolates) to introduce new functional groups.

Organometallic Intermediate Formation: this compound can be converted into organolithium or Grignard reagents. These powerful nucleophiles can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce more complex side chains.

Cross-Coupling Reactions: The C-Br bond is suitable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the attachment of aryl, vinyl, or alkynyl groups to the spirocyclic core.

While direct literature on this compound is specialized, the broader synthetic methodologies for creating substituted spiropentanes—such as those employing sulfones as carbene equivalents or the Simmons-Smith cyclopropanation of allenamides—underscore the chemical tractability of this scaffold and the feasibility of accessing densely functionalized derivatives. nih.gov

Table 1: Potential Synthetic Transformations of this compound
Reaction TypeReagent(s)Product Functional GroupSynthetic Value
Nucleophilic SubstitutionNaN₃, NaCN, RONa-N₃, -CN, -ORIntroduction of heteroatoms and versatile functional groups.
Grignard FormationMg, THF-MgBrCreation of a potent carbon nucleophile for C-C bond formation.
Suzuki CouplingAr-B(OR)₂, Pd catalyst, Base-Ar (Aryl group)Attachment of aromatic systems.
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base-C≡CRInstallation of alkynyl moieties.

Spiro[2.2]pentane Derivatives as Rigid and Orthogonal Molecular Scaffolds

The spiro[2.2]pentane framework is not merely a passive carrier of functional groups; its intrinsic structural characteristics are a primary reason for its use in medicinal chemistry and materials science. bldpharm.comnih.gov Spiro[2.2]pentane derivatives are valued as rigid, three-dimensional scaffolds that offer precise spatial positioning of substituents. nih.govsemanticscholar.org

The key structural advantages of this scaffold are:

Rigidity: The fused, dual cyclopropane (B1198618) ring system locks the carbon skeleton into a fixed conformation. mdpi.com This rigidity minimizes the entropic penalty upon binding to a biological target, which can lead to enhanced potency and selectivity in drug candidates. bldpharm.comspirochem.com

Three-Dimensionality (High F(sp³)): The scaffold is inherently non-planar, with a high fraction of sp³-hybridized carbon atoms. This allows for the exploration of three-dimensional chemical space, a crucial strategy in modern drug discovery to move away from the flat, aromatic structures that often plague development pipelines. nih.govbldpharm.com

Orthogonal Exit Vectors: The two cyclopropane rings are oriented perpendicularly to one another. Consequently, substituents attached to different rings project into space at well-defined and orthogonal angles. nih.govsemanticscholar.orgspirochem.com This geometric feature allows chemists to design molecules where functional groups are held in specific spatial arrangements to optimize interactions with biological targets. spirochem.com

Table 2: Structural Features of the Spiro[2.2]pentane Scaffold
FeatureDescriptionImplication in Molecular Design
High RigidityConformationally locked due to the fused three-membered rings.Reduces entropic loss upon binding, potentially increasing binding affinity and selectivity. bldpharm.com
Orthogonal GeometryThe two cyclopropane rings are mutually perpendicular.Allows for precise, multi-directional, and non-planar presentation of substituents. spirochem.com
High F(sp³) CharacterDominated by sp³-hybridized carbons, creating a 3D structure.Improves physicochemical properties such as solubility and metabolic stability, enhancing drug-likeness. nih.govbldpharm.com

Applications in the Construction of Novel Strained Polycyclic Architectures

The spiro[2.2]pentane core is one of the most strained carbocyclic systems, possessing significant ring strain energy due to the severe deviation of its bond angles from the ideal tetrahedral value. umich.eduwikipedia.orglibretexts.org This stored potential energy is not a liability but a powerful synthetic tool that can be harnessed to drive the formation of other complex and strained polycyclic molecules. wikipedia.org The controlled release of this strain can facilitate skeletal rearrangements and cycloadditions that would otherwise be energetically unfavorable.

While the carbocyclic spiro[2.2]pentane is highly strained, analogous systems like oxaspiro[2.2]pentanes provide clear examples of strain-release-driven transformations. These compounds readily undergo rearrangement to form cyclobutanone (B123998) derivatives, a process driven by the release of strain from both the epoxide and cyclopropane rings, coupled with the formation of a stable carbonyl group. nih.gov This principle extends to carbocyclic derivatives, where the high strain energy can be utilized in reactions such as:

Thermal and Photochemical Rearrangements: Under thermal or photochemical conditions, the strained bonds of the spiropentane core can cleave and reorganize to form different polycyclic or unsaturated systems. For example, benzoyl spiro[2.2]pentane has been observed to undergo a photoinduced skeletal rearrangement. nih.gov

Transition-Metal-Catalyzed Ring Openings: Metal catalysts can insert into the strained C-C bonds, initiating a cascade of reactions to build larger, more complex polycyclic architectures.

Cycloaddition Reactions: The strained bonds can act as reactive partners in cycloaddition reactions, serving as building blocks for intricate molecular frameworks like propellanes or other highly strained systems. libretexts.org

The synthesis of substituted spiro[2.2]pentanes and their subsequent transformation into other ring systems, such as spiro[2.3]hexanes, highlights the utility of these strained intermediates in skeletal diversification. researchgate.netresearchgate.netscite.ai

Role as Key Intermediates in Stereoselective Synthesis of Complex Organic Molecules

Beyond its use as a rigid scaffold, the spiro[2.2]pentane framework can actively direct the stereochemical outcome of chemical reactions. Its dissymmetric nature makes it an excellent chiral building block for the stereoselective synthesis of complex molecules, including conformationally constrained amino acid analogues and natural products. nih.gov

A notable advancement in this area is the development of methods for the regio- and diastereoselective synthesis of polysubstituted spiropentanes. acs.orgnih.gov One such strategy involves the carbometalation of a substituted cyclopropene, where a directing group controls the facial selectivity of the addition. This is followed by an intramolecular nucleophilic substitution, which proceeds with high stereocontrol to form the second cyclopropane ring. acs.orgnih.gov This powerful method allows for the construction of spiropentanes with up to five contiguous stereocenters, often as a single diastereomer. acs.orgnih.gov

In these syntheses, the spiro[2.2]pentane derivative is not the final target but a key intermediate whose well-defined three-dimensional structure is transferred to the final product. The stereochemical information embedded in the substituted spiropentane intermediate dictates the stereochemistry of subsequent transformations, demonstrating its crucial role in chirality transfer and the asymmetric synthesis of complex organic molecules. nih.govnih.gov This approach has been successfully applied in the synthesis of natural products and their precursors, where precise control of stereochemistry is paramount. nih.gov

Table 3: Example of Stereochemical Control Using a Spiro[2.2]pentane Intermediate
Synthetic StrategyKey StepOutcomeReference
Directed Carbometalation / Intramolecular SubstitutionSyn-facial diastereoselective carbometalation of a chiral sp²-disubstituted cyclopropene.Formation of polysubstituted spiropentanes with up to five contiguous stereocenters as a single diastereomer. acs.orgnih.gov
Diastereodivergent SynthesisSynthesis and separation of diastereomeric spiropentyl dicarboxylic acids.Creation of conformationally constrained analogues of L-glutamic acid with defined stereochemistry. nih.gov

Q & A

Q. How can mechanistic studies distinguish between radical and ionic pathways in bromospiro compound reactions?

  • Methodological Answer : Introduce radical traps (TEMPO) or ionic inhibitors (NaNO₂). Use ESR spectroscopy to detect radical intermediates. Compare kinetic isotope effects (KIE) using deuterated substrates: KIE > 2 suggests radical mechanisms, while KIE ~1 indicates ionic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.